molecular formula C12H13NS B11789801 2-(Benzo[b]thiophen-7-yl)pyrrolidine

2-(Benzo[b]thiophen-7-yl)pyrrolidine

Katalognummer: B11789801
Molekulargewicht: 203.31 g/mol
InChI-Schlüssel: AEGHZEMELCUGAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzo[b]thiophen-7-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused to a benzothiophene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-7-yl)pyrrolidine typically involves the coupling of a pyrrolidine derivative with a benzothiophene precursor. One common method is the palladium-catalyzed cross-coupling reaction, where 2-halothiophenols react with pyrrolidine derivatives under specific conditions . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for high yield and purity. The process would typically be carried out in a controlled environment to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzo[b]thiophen-7-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring or the benzothiophene moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Benzo[b]thiophen-7-yl)pyrrolidine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Benzo[b]thiophen-7-yl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Thiophen-2-yl)pyrrolidine
  • 2-(Benzo[b]thiophen-2-yl)pyridine
  • 2-(Benzo[b]thiophen-3-yl)pyrrolidine

Uniqueness

2-(Benzo[b]thiophen-7-yl)pyrrolidine is unique due to the specific positioning of the benzothiophene moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H13NS

Molekulargewicht

203.31 g/mol

IUPAC-Name

2-(1-benzothiophen-7-yl)pyrrolidine

InChI

InChI=1S/C12H13NS/c1-3-9-6-8-14-12(9)10(4-1)11-5-2-7-13-11/h1,3-4,6,8,11,13H,2,5,7H2

InChI-Schlüssel

AEGHZEMELCUGAD-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)C2=CC=CC3=C2SC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.